molecular formula C20H14ClN5O4 B3408003 N-(benzo[d][1,3]dioxol-5-yl)-2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 852441-01-1

N-(benzo[d][1,3]dioxol-5-yl)-2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

Cat. No.: B3408003
CAS No.: 852441-01-1
M. Wt: 423.8 g/mol
InChI Key: RAYPCFRFOLKPRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(benzo[d][1,3]dioxol-5-yl)-2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a structurally complex molecule featuring a pyrazolo[3,4-d]pyrimidinone core substituted with a 4-chlorophenyl group at the N1 position and an acetamide side chain linked to a benzo[d][1,3]dioxol-5-yl (piperonyl) moiety. The presence of the electron-withdrawing 4-chlorophenyl group and the lipophilic piperonyl moiety may enhance binding affinity to biological targets, such as ATP-binding pockets in enzymes, while the acetamide linker provides conformational flexibility .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN5O4/c21-12-1-4-14(5-2-12)26-19-15(8-23-26)20(28)25(10-22-19)9-18(27)24-13-3-6-16-17(7-13)30-11-29-16/h1-8,10H,9,11H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAYPCFRFOLKPRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C=NC4=C(C3=O)C=NN4C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d][1,3]dioxol-5-yl)-2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, with a focus on its anticancer properties and mechanisms of action.

Chemical Structure and Properties

The compound's molecular formula is C26H21ClN4O2C_{26}H_{21}ClN_{4}O_{2}, and it has a molecular weight of 450.93 g/mol. Its structure features a benzo[d][1,3]dioxole moiety linked to a pyrazolo[3,4-d]pyrimidine scaffold, which is known for its diverse biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds featuring pyrazolo[3,4-d]pyrimidinone derivatives. For instance, related compounds have shown significant inhibitory effects against various cancer cell lines:

CompoundCell LineIC50 (μM)
This compoundMDA-MB23127.66
Another derivativeMCF-74.93

In silico docking studies have suggested that these compounds interact with estrogen receptors (ER-α), which are critical in breast cancer progression. The binding affinity and interactions at the molecular level further support the potential of these compounds as therapeutic agents against breast cancer .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Kinases : The compound may inhibit specific kinases involved in cancer cell proliferation.
  • Induction of Apoptosis : Evidence suggests that it can induce apoptosis in cancer cells through the activation of caspase pathways.

Case Studies

A notable study explored the efficacy of various pyrazolo[3,4-d]pyrimidine derivatives against breast cancer cell lines. The study reported that compounds similar to this compound exhibited promising results in reducing cell viability and promoting apoptotic markers .

Scientific Research Applications

Anticancer Potential

Research indicates that compounds similar to N-(benzo[d][1,3]dioxol-5-yl)-2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide exhibit significant anticancer properties. The pyrazolo[3,4-d]pyrimidine derivatives have been shown to inhibit various cancer cell lines by interfering with cellular signaling pathways involved in proliferation and survival.

Case Study:
A study demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine displayed potent activity against breast cancer cells by inducing apoptosis and inhibiting cell cycle progression. The incorporation of the benzo[d][1,3]dioxole moiety enhances the lipophilicity and membrane permeability of the compounds, potentially improving their bioavailability and efficacy against tumors .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Similar compounds have shown effectiveness against a range of bacterial and fungal pathogens.

Experimental Findings:
In vitro studies revealed that certain derivatives exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli. The mechanism is thought to involve disruption of bacterial cell wall synthesis and function .

Neuroprotective Effects

Recent investigations into the neuroprotective potential of pyrazolo[3,4-d]pyrimidine derivatives suggest that they may play a role in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Research Insights:
Animal models treated with these compounds showed reduced neuroinflammation and improved cognitive function. This effect is attributed to the modulation of neuroinflammatory pathways and oxidative stress .

Synthesis and Derivatives

The synthesis of this compound involves multi-step organic reactions including:

  • Formation of the dioxole structure.
  • Coupling reactions to introduce the chlorophenyl group.
  • Final acetamide formation through amide coupling techniques.

Comparison with Similar Compounds

N-(5-Chloro-2-methylphenyl)-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide

  • Structural Differences : The 4-chlorophenyl group in the target compound is replaced with a simple phenyl ring, and the piperonyl group is substituted with a 5-chloro-2-methylphenyl moiety .
  • The methyl group at the 2-position could enhance steric hindrance, impacting solubility .

N-Benzyl-2-[1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl]acetamide

  • Structural Differences : The 4-chlorophenyl is replaced with 4-fluorophenyl, and the piperonyl group is substituted with a benzyl group .
  • Functional Impact: Fluorine’s electronegativity may improve metabolic stability compared to chlorine.

Derivatives with Methoxy and Chlorobenzyl Groups

  • Example : 1-(4-Methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one derivatives .
  • Structural Differences : Methoxy groups introduce electron-donating effects, while chlorobenzyl groups add steric bulk.
  • Functional Impact : Methoxy groups may reduce reactivity compared to halogens, affecting target selectivity. Chlorobenzyl substitutions could improve binding to hydrophobic enzyme pockets .

Comparative Pharmacological Data

Compound Name Key Substituents Molecular Weight Reported Activity Source
Target Compound 4-ClPh, Piperonyl ~425.8 g/mol Hypothesized kinase inhibition
N-(5-Chloro-2-methylphenyl)-...acetamide Ph, 5-Cl-2-MePh ~410.3 g/mol Not reported (structural analog)
N-Benzyl-2-[1-(4-FPh)-4-oxo...acetamide 4-FPh, Benzyl ~408.4 g/mol Antibacterial (ZINC3329589)
1-(4-Methoxyphenyl)-...pyrimidin-4-one 4-MeOPh, Chlorobenzyl ~385.9 g/mol Synthetic intermediate

Notes:

  • The target compound’s higher molecular weight (vs. analogs) may influence pharmacokinetics, such as absorption and half-life.
  • Fluorinated analogs (e.g., 4-FPh) show enhanced antibacterial activity, suggesting halogen choice critically impacts bioactivity .

Key Research Findings and Limitations

  • Bioactivity Gaps : While fluorinated and chlorinated analogs demonstrate antibacterial and anti-inflammatory properties , the target compound’s specific pharmacological profile remains underexplored.
  • Structural Optimization: Substitution at the pyrimidinone 4-position (e.g., oxo group) is critical for hydrogen bonding with biological targets, as seen in kinase inhibitors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(benzo[d][1,3]dioxol-5-yl)-2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(benzo[d][1,3]dioxol-5-yl)-2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.